molecular formula C19H20ClFN2O3 B6452004 3-chloro-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640842-92-6

3-chloro-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6452004
CAS No.: 2640842-92-6
M. Wt: 378.8 g/mol
InChI Key: GCUDPTVMFHECOA-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with piperidine to form the intermediate 1-(3-fluoro-4-methoxybenzoyl)piperidine. This intermediate is then reacted with 3-chloro-4-hydroxypyridine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-chloro-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the piperidine ring and the benzoyl moiety suggests potential binding to neurotransmitter receptors or enzyme active sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}benzene
  • 3-chloro-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}thiophene

Uniqueness

The unique combination of the pyridine ring with the piperidine and benzoyl moieties, along with the specific substitution pattern, distinguishes 3-chloro-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine from other similar compounds. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3/c1-25-18-3-2-14(10-16(18)21)19(24)23-8-5-13(6-9-23)12-26-17-4-7-22-11-15(17)20/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUDPTVMFHECOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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